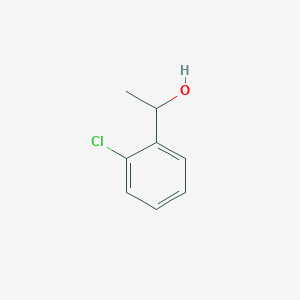

1-(2-Chlorophenyl)ethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884623 | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13524-04-4 | |

| Record name | 1-(2-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13524-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-chloro-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stereoselective Preparation of 1 2 Chlorophenyl Ethanol

Enantioselective Bioreduction Methodologies for the Preparation of (S)-1-(2-Chlorophenyl)ethanol

Whole-Cell Biotransformation using Lactobacillus curvatus

Whole-cell biotransformation using Lactobacillus curvatus has emerged as a promising method for the enantioselective bioreduction of 2'-chloroacetophenone (B1665101) to (S)-1-(2-Chlorophenyl)ethanol. researchgate.net This biocatalytic approach is valued for its potential to produce high yields and excellent enantiomeric excess of the desired alcohol. researchgate.net Studies have shown that Lactobacillus curvatus N3 is a particularly effective strain for this transformation. researchgate.net

The efficiency of the biotransformation process is significantly influenced by several parameters, including pH, temperature, agitation speed, and incubation time. researchgate.net The optimization of these conditions is crucial for maximizing both the conversion of the substrate and the optical purity of the product. researchgate.net

Research indicates that the optimal pH for the bioreduction of 2'-chloroacetophenone using Lactobacillus curvatus is 6.5, at which the highest enantiomeric excess (ee) and conversion rates are achieved. researchgate.net The structure and catalytic activity of the enzymes within the whole cells are highly dependent on the pH of the reaction medium. researchgate.net Temperature also plays a critical role, with studies identifying the optimal temperature for this biotransformation. researchgate.net Similarly, agitation speed and incubation time have been optimized to enhance the process. researchgate.net

**Table 1: Effect of pH on the Bioreduction of 2'-chloroacetophenone by *Lactobacillus curvatus***

| pH | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 5.5 | 85 | 78 |

| 6.0 | 88 | 81 |

| 6.5 | 91 | 84 |

| 7.0 | 87 | 80 |

| 7.5 | 84 | 76 |

Data derived from research on the optimization of biotransformation parameters. researchgate.net

A key challenge in bioreduction processes is the regeneration of expensive cofactors, such as NADH or NADPH, which are essential for the activity of the reductase enzymes. researchgate.net In whole-cell biotransformation, the cellular metabolism of the microorganism can inherently regenerate these cofactors. researchgate.net The addition of a co-substrate, such as glucose, can enhance the regeneration of NADPH within the cells, thereby improving the conversion rate of the primary substrate. researchgate.net For instance, the presence of glucose has been shown to significantly increase the reaction conversion in the reduction of chloroacetophenone. researchgate.net An ideal cofactor regeneration system should be cost-effective, stable, and not interfere with the primary reaction pathway. acs.org

Asymmetric Reduction using Alternaria alternata Isolates

The fungus Alternaria alternata has proven to be an effective biocatalyst for the asymmetric reduction of 2'-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol. cjcatal.comulakbim.gov.tr Laboratory-scale studies have demonstrated the potential of submerged cultures of Alternaria alternata to achieve complete conversion of the substrate with an excellent enantiomeric excess of over 99%. cjcatal.com

The biocatalytic activity and enantioselectivity of Alternaria alternata are significantly influenced by the optimization of culture conditions. researchgate.net Parameters such as pH, temperature, agitation, and incubation time play a crucial role in the conversion of the substrate and the optical purity of the resulting alcohol. researchgate.net For the asymmetric reduction of similar acetophenones, optimal conditions have been identified as a pH of 6.0, an agitation speed of 250 rpm, and a temperature of 32°C. tubitak.gov.tr While a broad range of these parameters may not affect the enantiomeric excess, they can have a considerable impact on the conversion rate. researchgate.net For example, an increase in agitation from 100 to 250 rpm can significantly improve the conversion of the substrate, while higher rates may lead to a decrease due to shear stress on the fungal cells. tubitak.gov.tr The incubation time also directly affects the conversion, with studies showing that the reaction can be completed within a specific timeframe under optimal conditions, without impacting the high enantiomeric excess. tubitak.gov.tr

**Table 2: Effect of Agitation Speed on the Asymmetric Reduction by *Alternaria alternata***

| Agitation (rpm) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 100 | 65 | >99 |

| 150 | 72 | >99 |

| 200 | 78 | >99 |

| 250 | 87 | >99 |

| 300 | 80 | >99 |

Data derived from research on the impact of culture conditions on biocatalytic activity. tubitak.gov.tr

Recombinant E. coli Overexpressing Specific Enzymes (e.g., Candida tenuis Xylose Reductase and Candida boidinii Formate (B1220265) Dehydrogenase)

Recombinant Escherichia coli cells have been engineered to co-express specific enzymes for the efficient synthesis of (S)-1-(2-chlorophenyl)ethanol. nih.govtugraz.atresearchgate.net This approach involves the overexpression of a ketoreductase, such as Candida tenuis xylose reductase (XR), which catalyzes the reduction of the ketone, and a formate dehydrogenase (FDH) from Candida boidinii, which facilitates the in-situ regeneration of the necessary NADH cofactor. nih.govtugraz.atresearchgate.netnih.gov

The use of whole-cell catalysts is often preferred over isolated enzymes due to the protection the cellular environment provides to the enzymes and the simplified production process. nih.govresearchgate.net However, co-expression of multiple enzymes can sometimes lead to a decrease in the activity of one or more of the enzymes. nih.govtugraz.atresearchgate.net To address this, expression engineering strategies have been employed to enhance the activity of the limiting enzyme, such as the C. boidinii FDH. nih.govtugraz.atresearchgate.net By optimizing the expression levels of both the reductase and the dehydrogenase, a significant improvement in the productivity and yield of (S)-1-(2-chlorophenyl)ethanol can be achieved. nih.govtugraz.atresearchgate.net This optimized whole-cell catalyst has demonstrated the ability to produce (S)-1-(2-chlorophenyl)ethanol with a high yield (95%) and excellent enantiomeric excess (>99.9%). nih.govtugraz.atresearchgate.net Further process development, including in situ substrate supply and product removal, has been shown to overcome issues of substrate and product toxicity, leading to even higher productivities. nih.gov

Asymmetric Synthesis via Immobilized Enzyme Systems

Immobilized enzyme systems offer enhanced stability and reusability, making them ideal for continuous biocatalytic processes. A notable advancement is the development of ordered dual-enzyme reactors for the asymmetric synthesis of (S)-1-(2-chlorophenyl)ethanol. tudelft.nlnih.gov These reactors utilize two different enzymes, an aldo-keto reductase (AKR) and an alcohol dehydrogenase (ADH), which are co-immobilized onto porous microspheres. tudelft.nlresearchgate.net

This co-immobilization is achieved through a precision engineering technique using bioorthogonal counterparts, specifically the SpyTag/SpyCatcher system and azide-alkyne cycloaddition. tudelft.nlnih.gov This method allows for the sequential and orderly layering of the two enzymes, which facilitates an efficient cascade reaction. The AKR reduces the prochiral ketone, o-chloroacetophenone, to the desired chiral alcohol, while the ADH is responsible for the in-situ regeneration of the NADPH cofactor. tudelft.nlresearchgate.net

The resulting dual-enzyme reactor demonstrates high catalytic performance, achieving a conversion of 74%. tudelft.nlnih.gov Furthermore, it exhibits good reproducibility and stability, retaining 80% of its initial activity after six reaction cycles. tudelft.nlnih.govresearchgate.net The product, (S)-1-(2-chlorophenyl)ethanol, is consistently obtained with an exceptionally high enantiomeric excess of 99.9% in each cycle. tudelft.nlresearchgate.net This double-layer immobilization technique also increases the enzyme loading capacity by approximately 1.7 times compared to single-layer methods. tudelft.nlnih.gov

Table 2: Performance of Ordered Dual-Enzyme Reactor

| Parameter | Value |

|---|---|

| Conversion Rate | 74% tudelft.nlnih.gov |

| Enantiomeric Excess (e.e.) | 99.9% tudelft.nlresearchgate.net |

| Activity Retention | 80% after 6 cycles tudelft.nlnih.govresearchgate.net |

| Enzyme Loading | ~1.7x higher than single-layer tudelft.nlnih.gov |

To further refine enzyme immobilization for cascade biocatalysis, genetic engineering techniques have been employed. Specifically, the genetic insertion of non-canonical amino acids (ncAAs) into the structure of alcohol dehydrogenases (ADH) and aldo-keto reductases (AKR) provides a powerful tool for creating highly efficient and stable biocatalysts. tudelft.nlrsc.org

In this approach, an ncAA such as p-azido-L-phenylalanine (p-AzF), which contains a bio-orthogonal reactive group, is genetically encoded and incorporated at pre-selected sites on the surface of the enzymes. tudelft.nlrsc.org These sites are chosen to be away from the active site to ensure that catalytic activity is not compromised. rsc.org The azide (B81097) group on the ncAA serves as a chemical handle, allowing the enzymes to be covalently and controllably attached to a support material or cross-linked with each other. tudelft.nlrsc.org

This method was used in conjunction with the SpyTag/SpyCatcher system to create the orderly, dual-layer enzyme coatings on porous microspheres for the synthesis of (S)-1-(2-chlorophenyl)ethanol. tudelft.nlresearchgate.net By enabling precise, site-specific immobilization, the use of ncAAs avoids the random and often detrimental cross-linking associated with traditional methods like using glutaraldehyde, which can lead to significant loss of enzyme activity. rsc.org This precision engineering approach not only purifies and immobilizes the enzymes in a single step but also facilitates superior catalytic efficiency in cascade reactions. tudelft.nlresearchgate.net

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation Approaches

Ruthenium-Catalyzed Hydrogenation of Aromatic Ketones

Asymmetric hydrogenation using metal catalysts provides a powerful alternative to biocatalysis for producing enantiomerically pure alcohols. Ruthenium(II) complexes, in particular, have been developed as effective precatalysts for the hydrogenation of aromatic ketones like 2'-chloroacetophenone. nih.govup.ac.za

One such catalyst is a half-sandwich ruthenium(II) complex featuring an N-heterocyclic carbene (NHC) with a primary amine donor. nih.gov This catalyst has demonstrated high activity in the transfer hydrogenation of chloro-substituted acetophenones using 2-propanol as the hydrogen source. nih.gov Another highly effective method is asymmetric transfer hydrogenation using a formic acid-triethylamine mixture as the hydrogen donor. For instance, a polymer-supported Ru-(S,S)-TsDPEN catalyst successfully reduced 2-chloroacetophenone (B165298) to the corresponding alcohol with 95% enantiomeric excess. acs.org While some studies focus on isomers like 3'-chloroacetophenone, the findings are often applicable to the 2'-chloro isomer, demonstrating the versatility of these ruthenium catalysts. nih.govjst.go.jp

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(2-Chlorophenyl)ethanol |

| (S)-1-(2-Chlorophenyl)ethanol |

| o-chloroacetophenone |

| 2'-chloroacetophenone |

| 2-chloroacetophenone |

| 3'-chloroacetophenone |

| NADH |

| NADPH |

| p-azido-L-phenylalanine |

| glutaraldehyde |

| 2-propanol |

| formic acid |

| triethylamine |

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

The asymmetric transfer hydrogenation (ATH) of prochiral ketones represents a powerful and environmentally benign method for producing enantiomerically enriched alcohols. yok.gov.tr This technique is particularly effective for the synthesis of this compound from its corresponding ketone, 2'-chloroacetophenone. Iridium complexes, particularly those generated in situ from precursors like [Ir(COD)Cl]2, have proven to be highly efficient catalysts for this transformation. rsc.org

A key aspect of this catalytic system is the use of chiral ligands, which are essential for inducing stereoselectivity. yok.gov.tr Cinchona alkaloid-derived NNP ligands, when combined with an iridium precursor, create a catalytic environment that can hydrogenate a wide array of aromatic ketones with high conversion rates and exceptional enantiomeric excess (ee). rsc.org For the reduction of 2'-chloroacetophenone, this method has yielded the corresponding chiral alcohol with up to 99% ee. rsc.org The process typically uses isopropanol (B130326) not only as the hydrogen source but also as the solvent. rsc.org

Further developments have led to the creation of iridium N-heterocyclic carbene (NHC) amino acid complexes. These catalysts are noted for their modularity, allowing for fine-tuning of the catalytic system to optimize results for specific substrates. vt.edu Research has also demonstrated the successful asymmetric hydrogenation of α-halogenated ketones using iridium catalysts with cinchona-alkaloid-derived NNP ligands, which can produce both (R)- and (S)-halohydrins with outstanding enantioselectivity by selecting the appropriate ligand configuration. acs.org

Table 1: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of 2'-Chloroacetophenone

| Catalyst System | Ligand Type | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]2 | Cinchona Alkaloid-Derived NNP | Isopropanol | Achieved up to 99% enantiomeric excess (ee) for various aromatic ketones. | rsc.org |

| Ir-NNP Complex | Cinchona Alkaloid-Derived NNP | H2 | Effective for various α-chloroacetophenones, yielding both (R) and (S) enantiomers with up to 99.6% ee. | acs.org |

| Iridium NHC Complexes | N-Heterocyclic Carbene Amino Acid | Not Specified | Offers a modular and tunable catalytic system for the ATH of ketones. | vt.edu |

Other Synthetic Routes to this compound and its Derivatives

Reduction of 1-(2-Chlorophenyl)ethanone

The reduction of the prochiral ketone 1-(2-chlorophenyl)ethanone is a common and direct route to synthesize this compound. This transformation can be achieved through various methods, including chemical and biological reductions.

Chemical reduction often employs hydride reagents. Agents like sodium borohydride (B1222165) or lithium aluminum hydride are capable of reducing the carbonyl group to a hydroxyl group. smolecule.com Another approach involves the use of tethered Ru(II)/TsDPEN catalysts, which are effective for the asymmetric reduction of ketones using a formic acid/triethylamine mixture or aqueous sodium formate. acs.org

Biocatalysis offers a green and highly selective alternative. The asymmetric bioreduction of 1-(2-chlorophenyl)ethanone using whole-cell biocatalysts, such as the fungus Trichothecium sp. or the bacterium Lactobacillus curvatus, can produce enantiopure (S)-1-(2-chlorophenyl)ethanol with high yields and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net This method is advantageous as it often operates under mild, environmentally friendly conditions. researchgate.net For instance, studies have optimized parameters like pH, temperature, and incubation time to maximize substrate conversion and the optical purity of the product. researchgate.net

Table 2: Reduction Methods for 1-(2-Chlorophenyl)ethanone

| Method | Reagent/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Chemical Reduction | Sodium borohydride / Lithium aluminum hydride | Racemic this compound | Standard ketone reduction. | smolecule.com |

| Bioreduction | Lactobacillus curvatus (whole cell) | (S)-1-(2-Chlorophenyl)ethanol | High yield and >99% enantiomeric excess; environmentally friendly. | researchgate.netresearchgate.net |

| Bioreduction | Saccharomyces cerevisiae B5 | (R)-1-(2-Chlorophenyl)ethanol | Efficiently and stereoselectively reduces the ketone. a2bchem.com | a2bchem.com |

| Asymmetric Transfer Hydrogenation | Tethered Ru(II)/TsDPEN catalysts | Chiral this compound | Uses formic acid/triethylamine as a hydrogen source. | acs.org |

Derivatization from Related Chlorophenyl Compounds

The synthesis of this compound can also be achieved by starting from other related chlorophenyl compounds. One such pathway involves the reaction of 2-chlorobenzaldehyde (B119727) with a methyl-containing organometallic reagent, such as a Grignard reagent (methylmagnesium bromide). This nucleophilic addition to the aldehyde's carbonyl group, followed by an aqueous workup, yields this compound.

Another example of derivatization is the synthesis of 2,2-dichloro-1-(2-chlorophenyl)ethanol, which can be seen as a derivative. This compound can be synthesized through the reaction of 2-chlorobenzaldehyde with chloroform (B151607) in the presence of a base, followed by the reduction of the intermediate product. ontosight.ai While this produces a related but different molecule, it illustrates the principle of building upon simpler chlorophenyl structures.

Furthermore, derivatization can occur on the ethanol (B145695) moiety itself. For example, this compound can be a precursor in the synthesis of more complex molecules. It can undergo chlorination to form compounds like 2,2-dichloro-1-(2-chlorophenyl)ethanol.

Chemical Reactivity and Transformations of 1 2 Chlorophenyl Ethanol

Etherification Reactions Involving 1-(2-Chlorophenyl)ethanol

Etherification of this compound, particularly through dehydrative methods, represents an environmentally benign approach to forming C-O bonds, producing water as the sole byproduct chemistrysteps.com. Gold(I) complexes have emerged as effective catalysts for this transformation. chemistrysteps.compressbooks.pub

N-heterocyclic carbene (NHC)-gold(I) complexes catalyze the cross-dehydrative reaction between secondary benzylic alcohols, such as this compound, and phenols to form unsymmetrical ethers under mild conditions chemistrysteps.com. The reaction involves the activation of the alcohol by the gold catalyst, facilitating an SN1-type mechanism to produce the ether. pressbooks.pub

Research into this methodology has shown that the reaction conditions are critical for achieving both high conversion and selectivity. For this compound, the reaction to form the corresponding ether with a substituted phenol (B47542) was found to be most effective at a temperature of 80 °C. chemistrysteps.com However, at this temperature, a competing reaction occurs, leading to the formation of an aryl alkane byproduct alongside the desired ether. chemistrysteps.com To selectively form the ether, a lower temperature of 50 °C can be used, but this comes at the cost of reaction efficiency, as the conversion of the starting alcohol is incomplete even after extended reaction times of up to 86 hours. chemistrysteps.com This highlights a delicate balance between reaction rate and selectivity in the gold(I)-catalyzed etherification of this substrate.

The nature and position of substituents on the benzylic alcohol have a significant impact on the outcome of the gold(I)-catalyzed etherification. The ortho-chloro substituent in this compound renders it less reactive compared to analogues with electron-donating groups. For instance, the reaction of 1-(o-tolyl)ethanol proceeds in very high yield at 80 °C, whereas this compound yields a mixture of products under the same conditions. chemistrysteps.com

The position of the chloro substituent is also crucial. The reaction involving 1-(m-chlorophenyl)ethanol was similarly challenging, failing to reach completion and requiring the use of a solvent like toluene (B28343) to suppress the formation of arylalkane byproducts. chemistrysteps.com This trend suggests that electron-withdrawing groups on the phenyl ring, such as the chloro group, influence the stability of the carbocation intermediate in the SN1-type pathway, affecting both the rate of conversion and the selectivity of the reaction.

| Benzylic Alcohol | Reaction Temperature (°C) | Outcome | Reference |

|---|---|---|---|

| 1-(o-tolyl)ethanol | 80 | Very high yield of ether | chemistrysteps.com |

| This compound | 80 | Mixture of ether and aryl alkane | chemistrysteps.com |

| This compound | 50 | Selective ether formation, but incomplete conversion | chemistrysteps.com |

| 1-(m-chlorophenyl)ethanol | 50 (in toluene) | Incomplete conversion, required solvent to avoid byproducts | chemistrysteps.com |

Oxidation Reactions

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(2-chlorophenyl)ethanone (also known as 2'-chloroacetophenone). This is a standard transformation in organic chemistry where the carbon-hydrogen bond on the alcohol-bearing carbon is replaced with a carbon-oxygen double bond. wikipedia.org

The oxidation can be accomplished using a variety of oxidizing agents. Both "strong" oxidants, such as chromic acid (H₂CrO₄, often from Jones reagent) and potassium permanganate (B83412) (KMnO₄), and "weak" oxidants, like pyridinium (B92312) chlorochromate (PCC) and reagents used in Swern or Dess-Martin oxidations, will convert secondary alcohols to ketones. wikipedia.orgmasterorganicchemistry.com Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage. masterorganicchemistry.com

| Starting Material | Product | Common Oxidizing Agents | Reference |

|---|---|---|---|

| This compound | 1-(2-chlorophenyl)ethanone | PCC, H₂CrO₄ (Jones Reagent), KMnO₄, Swern Oxidation reagents | wikipedia.orgmasterorganicchemistry.com |

Substitution Reactions of the Chloro Moiety in Derivatives

The chloro group attached to the phenyl ring in this compound and its derivatives is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. The structure of this compound lacks this necessary activation, making the direct displacement of the chloride ion by common nucleophiles unfavorable under standard conditions. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide pathways to modify aryl chlorides, but these are typically employed for forming new carbon-carbon or carbon-heteroatom bonds rather than simple substitution.

Formation of Chiral Derivatives for Pharmaceutical Intermediates

Chiral alcohols are critical building blocks in the pharmaceutical industry due to the stereospecific nature of drug-receptor interactions. youtube.comnih.gov this compound serves as a valuable precursor for the synthesis of enantiomerically pure pharmaceutical intermediates.

Methods have been developed for the asymmetric synthesis of its enantiomers. For example, ordered dual-enzyme reactors have been used to produce (S)-1-(2-chlorophenyl)ethanol from the corresponding ketone with excellent enantiomeric excess (99.9% ee) and high conversion. Chiral derivatives are also key intermediates in the synthesis of drugs like Cenobamate. The synthesis of this antiepileptic drug can involve the intermediate (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, which is prepared by the asymmetric reduction of the corresponding ketone.

Polo-like kinase 1 (Plk1) is a protein kinase that is highly overexpressed in a wide range of human cancers, making it an attractive target for anticancer drug discovery. A key area of research is the development of small molecules that inhibit the polo-box domain (PBD) of Plk1, which is crucial for its function in cell proliferation. Chiral derivatives of this compound are utilized as building blocks in the synthesis of these complex heterocyclic inhibitors. The incorporation of specific chiral fragments is essential for achieving high binding affinity and selectivity for the Plk1 PBD over other kinases, which is a critical factor in developing effective and less toxic cancer therapies.

Precursor for L-Cloprenaline Synthesis

This compound serves as a key starting material in the synthesis of L-Cloprenaline, also known as Clorprenaline. nih.gov Clorprenaline is structurally defined as 1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol. nih.gov The synthesis transforms the ethanol (B145695) moiety of the precursor into an N-substituted ethanolamine.

The primary transformation involves the introduction of an isopropylamino group at the carbon adjacent to the hydroxyl-bearing carbon. A common synthetic strategy to achieve this involves two main steps:

Activation of the Hydroxyl Group or Oxidation : The hydroxyl group of this compound is first converted into a better leaving group. A more direct route involves the oxidation of the alcohol to the corresponding ketone, 2'-chloroacetophenone (B1665101).

Reductive Amination : The intermediate ketone then undergoes reductive amination with isopropylamine (B41738). In this step, the ketone reacts with isopropylamine to form a Schiff base (or imine), which is then reduced in situ to yield the final product, Clorprenaline.

This pathway allows for the construction of the 1-(2-chlorophenyl)-2-isopropylaminoethanol backbone characteristic of Clorprenaline. The stereochemistry of the final product (L-Cloprenaline) can be controlled by using a specific stereoisomer of the starting alcohol, such as (S)-1-(2-chlorophenyl)ethanol, and employing stereoselective reaction conditions. researchgate.net

| Step | Reactant | Reagent(s) | Intermediate/Product | Transformation |

| 1 | This compound | Oxidizing Agent (e.g., PCC, Swern oxidation) | 2'-Chloroacetophenone | Oxidation of secondary alcohol to ketone |

| 2 | 2'-Chloroacetophenone | Isopropylamine, Reducing Agent (e.g., NaBH4, H2/Catalyst) | L-Cloprenaline | Reductive Amination |

Intermediates for Antifungal Drugs

The structural motif of a substituted phenyl group attached to a hydroxyl-bearing carbon is a common feature in many azole-based antifungal agents. nih.govmdpi.com These drugs function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govmdpi.com this compound serves as a valuable intermediate for synthesizing the core structure of certain antifungal compounds.

The synthesis of these complex molecules often involves coupling the this compound backbone with a heterocyclic ring, typically a 1,2,4-triazole (B32235) or an imidazole. A representative synthetic pathway involves:

Epoxidation : The alcohol is first converted to an epoxide. This is often achieved by first converting the alcohol to the corresponding α-haloketone and then reacting it with a Grignard reagent or other nucleophile, followed by ring closure. A more direct route can start from the corresponding styrene (B11656) oxide.

Ring Opening : The resulting epoxide, such as 2-(2-chlorophenyl)oxirane, is then subjected to a ring-opening reaction by the nucleophilic attack of a heterocyclic compound like 1,2,4-triazole. This reaction attaches the triazole moiety to the carbon backbone.

This sequence of reactions builds the core structure found in many potent antifungal drugs. For example, the synthesis of Prothioconazole, a triazole-based fungicide, involves intermediates that feature a 2-chlorophenyl group attached to a hydroxylated carbon chain which is subsequently linked to a triazolethione ring. google.com The versatility of the this compound structure allows for the creation of a diverse library of potential antifungal agents for screening and development. guidechem.comnih.gov

| Synthetic Stage | Key Intermediate | Key Reagents | Resulting Structure |

| Core Synthesis | This compound | Epoxidizing agents, Halogenating agents | Phenyl-oxirane or similar reactive intermediate |

| Heterocycle Coupling | Phenyl-oxirane intermediate | 1,2,4-Triazole, Base | This compound backbone linked to a triazole ring |

| Final Product | Coupled intermediate | Further functional group modifications | Complex azole antifungal agent |

Advanced Analytical Characterization in Research of 1 2 Chlorophenyl Ethanol

Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of 1-(2-Chlorophenyl)ethanol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to verify the compound's identity and connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule, providing detailed information about its structure.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. rsc.org A doublet for the methyl (CH₃) protons is typically observed around 1.49 ppm. rsc.org The quartet for the methine (CH) proton appears further downfield, around 4.88 ppm, due to the deshielding effect of the adjacent hydroxyl group and aromatic ring. rsc.org The protons of the hydroxyl (-OH) group often present as a broad singlet, in this case around 1.93 ppm. rsc.org The aromatic protons on the chlorophenyl ring resonate in the range of 7.23-7.38 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. rsc.org The methyl carbon (CH₃) signal appears at approximately 25.2 ppm. rsc.org The carbon atom bearing the hydroxyl group (CH-OH) is found around 69.8 ppm. rsc.org The carbon atoms of the aromatic ring show signals in the region of 123.6 to 147.9 ppm, with the carbon attached to the chlorine atom exhibiting a distinct chemical shift. rsc.org

| Technique | Signal (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | 1.49 | d, J = 6.4 Hz | -CH₃ |

| 1.93 | s | -OH | |

| 4.88 | q, J = 6.4 Hz | -CH(OH) | |

| 7.23–7.38 | m | Aromatic-H | |

| ¹³C NMR (100 MHz, CDCl₃) | 25.2 | -CH₃ | |

| 69.8 | -CH(OH) | ||

| 123.6 | Aromatic-C | ||

| 125.6 | Aromatic-C | ||

| 127.5 | Aromatic-C | ||

| 129.8 | Aromatic-C | ||

| 147.9 | Aromatic-C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound shows a characteristic broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3355 cm⁻¹. rsc.org The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. rsc.orglibretexts.org Specifically, peaks can be observed around 1598, 1574, and 1477 cm⁻¹. rsc.org The C-O stretching vibration of the secondary alcohol appears around 1079 cm⁻¹. rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3355 | O-H Stretch | Hydroxyl |

| 1598, 1574, 1477 | C=C Stretch | Aromatic Ring |

| 1079 | C-O Stretch | Secondary Alcohol |

| 811, 786 | C-H Bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (156.61 g/mol ). nih.gov Due to the presence of chlorine, an isotopic peak [M+2]⁺ of approximately one-third the intensity of the molecular ion peak is also observed, which is characteristic of compounds containing one chlorine atom. Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O) or an alpha-cleavage. In the case of this compound, a significant fragment ion is often observed at m/z 141, corresponding to the loss of a methyl group (CH₃). nih.gov Another prominent peak can be seen at m/z 102. nih.gov

| m/z | Proposed Fragment |

|---|---|

| 156/158 | [C₈H₉ClO]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 102 | [C₇H₅O]⁺ |

Chromatographic Techniques for Enantiomeric Excess Determination

As this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers), determining the enantiomeric excess (ee) is crucial, especially in stereoselective synthesis. Chiral chromatography is the primary method for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective. nih.gov For instance, a Chiralpak ID column, which is based on amylose tris(3-chlorophenylcarbamate), has been successfully used for the baseline separation of this compound. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). nih.govwiley-vch.de The choice of the mobile phase composition can significantly influence the resolution of the enantiomers. nih.gov

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another widely used method for determining the enantiomeric excess of volatile chiral compounds like this compound. rsc.org This technique employs a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are common CSPs for this purpose. For example, a chiral β-DEXTM120 column has been utilized to determine the enantiomeric excess of this compound. rsc.org The analysis involves injecting the sample into a heated port where it vaporizes and is carried by an inert gas through the column. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for their quantification and the calculation of the enantiomeric excess. rsc.org

Optical Rotation Measurements

Optical rotation is a critical analytical technique for the characterization of chiral molecules such as this compound. It measures the rotation of plane-polarized light by a solution of a chiral compound. The direction and magnitude of this rotation are unique to each enantiomer, making it an indispensable tool for distinguishing between the (R) and (S) forms and for determining enantiomeric purity.

Research into the asymmetric synthesis of this compound frequently employs optical rotation measurements to ascertain the stereochemical outcome of the reaction. The sign of the specific rotation directly indicates which enantiomer is predominantly produced. For instance, the absolute configuration of the (R)- and (S)-enantiomers of this compound can be determined by the sign of their optical rotation. doi.orgresearchgate.net

Different studies have reported various specific rotation values, which can be influenced by factors such as the solvent, concentration, temperature, and the enantiomeric excess (ee) of the sample. For example, one study reported a specific rotation of [α]D 25 = -40.9° for (S)-1-(2-chlorophenyl)ethan-1-ol with a 93.9% ee, measured in chloroform (B151607) at a concentration of 1.00 g/100mL. rsc.org In another study, a sample of (R)-1-(2-chlorophenyl)ethanol with a 75% ee exhibited a specific rotation of [α]D 29 = +17.65° in dichloromethane (B109758) at a concentration of 0.58 g/100mL. rsc.org

Interestingly, the biocatalytic reduction of 2-chloroacetophenone (B165298) has also been shown to produce optically active this compound. In one such study, the resulting (S)-1-(2-chlorophenyl)ethanol, with an optical purity of 99.5%, was found to have a specific rotation of +20° when measured in dichloromethane at a concentration of 1 g/100mL. researchgate.net The positive sign reported in this instance for the (S)-enantiomer highlights the importance of considering all experimental parameters when comparing optical rotation data. The enantioselective reduction of 2-chloroacetophenone is a common strategy, and the resulting enantiomeric excess is a direct measure of the stereoselectivity of the transformation. dss.go.thnih.govacs.org

The following table summarizes key optical rotation data for the enantiomers of this compound from various research findings.

| Enantiomer | Specific Rotation [α] | Enantiomeric Excess (ee) / Optical Purity | Concentration (c) [g/100mL] | Solvent | Temperature |

| (S)-1-(2-Chlorophenyl)ethan-1-ol | -40.9° | 93.9% ee | 1.00 | Chloroform | 25°C |

| (R)-1-(2-Chlorophenyl)ethanol | +17.65° | 75% ee | 0.58 | Dichloromethane | 29°C |

| (S)-1-(2-Chlorophenyl)ethanol | +20° | 99.5% | 1 | Dichloromethane | Not Specified |

Biological and Biomedical Research Applications of 1 2 Chlorophenyl Ethanol and Its Derivatives

Antimicrobial and Antifungal Activity Investigations

Derivatives of 1-(2-chlorophenyl)ethanol have been a subject of interest in the search for new antimicrobial agents. The presence of the chlorophenyl group is a key feature in many compounds designed to exhibit antibacterial and antifungal properties.

A range of derivatives incorporating a chlorophenyl moiety have demonstrated notable antibacterial activity. Studies on N-{2-(4-chlorophenyl) acetyl} amino alcohols, which are derivatives of amino alcohols, have shown efficacy against several bacterial strains. For instance, the derivative N-(4-Chlorophenyl acetyl) alaninol (4-CPA-OH) displayed the highest activity against Staphylococcus aureus, while N-(4-Chlorophenyl acetyl) prolinol (4-CPP-OH) was most effective against Escherichia coli ijpsdronline.com.

Further research into theophylline-1,2,4-triazole derivatives also highlights the role of the chlorophenyl group. A derivative featuring a 4-chlorophenyl ring showed significant antibacterial potential frontiersin.org. Specifically, other derivatives in the same family demonstrated potent activity against Bacillus subtilis and E. coli frontiersin.org. One study on amide derivatives of acrylopimaric acid found that compounds with ortho- and meta-substituted phenyl groups, including chloro-substitutions, exhibited higher activity against strains like E. coli compared to their para-substituted counterparts ncsu.edu.

While extensive testing has been conducted against common pathogens like S. aureus, E. coli, and B. subtilis, specific efficacy data for these derivatives against Salmonella typhi is not prominently featured in the reviewed literature.

| Compound Derivative Class | Specific Compound | Bacterial Strain | Observed Activity |

|---|---|---|---|

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | 4-CPA-OH | S. aureus | Highest activity in its class ijpsdronline.com |

| N-{2-(4-chlorophenyl) acetyl} amino alcohols | 4-CPP-OH | E. coli | Highest activity in its class ijpsdronline.com |

| Theophylline-1,2,4-triazole | 4g (3,4-dimethylphenyl) | B. subtilis | MIC = 0.28 ± 0.50 µg/mL frontiersin.org |

| Theophylline-1,2,4-triazole | 4e (4-methylphenyl) | E. coli | MIC = 0.20 ± 0.08 µg/mL frontiersin.org |

The antifungal potential of these derivatives has also been evaluated. The same study on N-{2-(4-chlorophenyl) acetyl} amino alcohols that demonstrated antibacterial properties also reported moderate activity against the fungal strains Aspergillus flavus and Candida albicans ijpsdronline.com. The compound N-(4-Chlorophenyl acetyl) alaninol (4-CPA-OH) was noted for having the highest activity against both of these fungal species ijpsdronline.com. Research has indicated that these types of derivatives could potentially be better antifungal agents than antibacterial agents ijpsdronline.com.

Aspergillus niger and various Candida species are common targets in the screening of new antifungal agents nih.govijbpsa.commdpi.com. While specific data for this compound derivatives against a broad range of Candida species is limited, the activity against the prominent pathogen C. albicans suggests a potential for broader antifungal applications ijpsdronline.com.

| Compound | Fungal Strain | Observed Activity |

|---|---|---|

| 4-CPA-OH | C. albicans | Highest activity in its class |

| All tested derivatives | C. albicans | Moderate activity |

| 4-CPA-OH | A. flavus | Highest activity in its class |

| All tested derivatives | A. flavus | Moderate activity |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For derivatives containing a chlorophenyl group, SAR analyses have revealed several key insights. The position and nature of substituents on the aromatic ring significantly influence biological activity frontiersin.org.

In a series of theophylline-1,2,4-triazole hybrids, it was found that both electron-donating and electron-withdrawing groups on the aryl ring of the N-phenylacetamide portion enhanced inhibitory potential compared to an unsubstituted ring frontiersin.org. Notably, a derivative with a chloro group at the para-position of the acetanilide aryl ring was the most potent in the series frontiersin.org. Conversely, a different study on amide derivatives found that ortho- and meta-substituted phenyl rings resulted in higher antibacterial activity than para-substituted versions ncsu.edu.

Anticancer and Antiproliferative Studies

The exploration of this compound and its derivatives as potential anticancer agents represents an emerging area of research, with a focus on their effects on specific cancer cell lines and the underlying mechanisms of action.

Hepatocellular carcinoma is a major global health issue, and the HepG2 cell line is a widely used in vitro model for this type of cancer mdpi.com. While various natural and synthetic compounds are continuously being screened for anti-proliferative effects against HepG2 cells, the scientific literature currently lacks significant research specifically evaluating this compound or its direct derivatives for this activity researchgate.netscispace.comrsc.org. Studies on the anticancer properties of compounds often focus on other classes, such as those derived from plant extracts or other heterocyclic systems researchgate.netrsc.org. Research has been conducted on the effect of ethanol (B145695) itself on HepG2 cells, which was found to inhibit cell proliferation and increase apoptosis, but this is distinct from the action of the specific compound this compound nih.gov.

The primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in tumor cells nih.govnih.gov. This can be achieved through various cellular pathways, including intrinsic (mitochondrial) and extrinsic (death receptor) pathways elsevierpure.com. Anticancer agents often work by arresting the cell cycle or by directly triggering these apoptotic cascades rsc.orgnih.gov.

For a compound's anticancer potential to be understood, its mechanism of action must be elucidated. This often involves investigating its ability to inhibit cell proliferation, halt the cell cycle at specific checkpoints, and induce apoptosis scispace.com. For example, studies on other novel compounds have shown they can induce apoptosis in liver cancer cells by modulating signaling pathways like PI3K/Akt and activating caspases, which are key executioner proteins in the apoptotic process scispace.com.

However, due to the limited research on the antiproliferative effects of this compound and its derivatives against cancer cells as noted in the previous section, their specific mechanism of action in this context remains unelucidated. Further investigation would be required to determine if these compounds can induce apoptosis, inhibit tumor cell growth, or interfere with cancer-related signaling pathways.

Anticonvulsant Activity Screening of Derivatives

Derivatives of this compound are subjects of investigation in the search for new antiepileptic drugs (AEDs). Epilepsy, a prevalent neurological disorder, motivates the synthesis and screening of novel compounds that can offer improved efficacy and fewer side effects compared to existing therapies. The screening process for these derivatives typically involves evaluating their performance in established animal models of seizures.

Commonly used screening models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and myoclonic seizures, respectively. Another model is the 6 Hz psychomotor seizure test, which is used to identify compounds effective against therapy-resistant partial seizures. mdpi.comnih.gov Alongside efficacy testing, neurotoxicity is assessed, often using the rotarod test to measure potential motor impairment. mdpi.combohrium.com

For instance, a study on new 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives evaluated their anticonvulsant potential. One of the most active compounds from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated significant efficacy in both the MES and 6 Hz seizure models. mdpi.com This highlights the potential of the 2-chlorophenyl moiety as a key pharmacophoric element in the design of new anticonvulsant agents.

Research into various heterocyclic compounds incorporating a chlorophenyl group further illustrates this screening approach. Dihydro-pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated, with some showing activity in both MES and scPTZ screens at doses as low as 30 mg/kg. tandfonline.com Similarly, studies on 2,4(1H)-diarylimidazoles identified four compounds with anticonvulsant activity in the MES model. nih.gov These studies underscore a common strategy in medicinal chemistry: using a known bioactive scaffold, such as the chlorophenyl structure, to generate a library of derivatives for systematic screening against neurological targets.

Table 1: Anticonvulsant Screening Data for Representative Chlorophenyl Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Screening Model | Dose (mg/kg) | Result | Source |

|---|---|---|---|---|

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | MES Test | 68.30 (ED₅₀) | Active | mdpi.com |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide | 6 Hz Test | 28.20 (ED₅₀) | Active | mdpi.com |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester | MES Test | 30 | Protection Observed | bohrium.com |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester | scM Test | 30 | Protection Observed | bohrium.com |

| 2,4(1H)-Diarylimidazole | MES Test | 46.8 (ED₅₀) | Active | nih.gov |

| Dihydro-pyrimidine-5-carbonitrile | MES Test | 30 | Active | tandfonline.com |

| Dihydro-pyrimidine-5-carbonitrile | scPTZ Test | 30 | Active | tandfonline.com |

Potential as Pharmaceutical Intermediates and Building Blocks

This compound is a valuable compound in the pharmaceutical industry, where it primarily serves as a versatile intermediate and a chiral building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). guidechem.comcphi-online.compubcompare.ai Its chemical structure, featuring a chlorophenyl group attached to an ethanol moiety, makes it a suitable precursor for introducing these specific functional groups into larger molecules. guidechem.com

The utility of this compound as a building block is particularly significant in the context of chiral synthesis. The molecule exists in two stereoisomeric forms, (R)-1-(2-Chlorophenyl)ethanol and (S)-1-(2-Chlorophenyl)ethanol. cphi-online.comvibrantpharma.com Access to these specific enantiomers is crucial in pharmaceutical manufacturing, as the biological activity of a drug often depends on its stereochemistry. Companies in the fine chemicals sector supply these specific chiral alcohols for use in asymmetric synthesis, which aims to produce pharmaceutical compounds with high stereoselectivity. cphi-online.compubcompare.ai

Its role as an intermediate is foundational in creating a variety of therapeutic agents. guidechem.com For example, the related compound 2-Amino-2-(2-chlorophenyl)ethanol is a key intermediate in the production of drugs targeting the central nervous system, including antihistamines and anticholinergic agents. myskinrecipes.com This demonstrates how the chlorophenyl ethanol scaffold is integral to the development of drugs for treating conditions ranging from allergies to gastrointestinal disorders. myskinrecipes.com The compound's application extends to being a precursor in the synthesis of agrochemicals as well. guidechem.com

Role in Drug Discovery and Development

The chemical features of this compound make it a significant molecule in the broader field of drug discovery and development. guidechem.com The presence of a chlorine atom is a key attribute, as chlorinated compounds are widely represented among approved pharmaceuticals, highlighting the importance of chlorine chemistry in designing effective drugs. nih.gov The chlorine atom can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), by altering its lipophilicity, metabolic stability, and binding interactions with biological targets.

Beyond its role as a synthetic intermediate, the compound itself has been noted for exhibiting antimicrobial and antifungal properties, suggesting its potential utility in the development of new treatments for infectious diseases. guidechem.com This intrinsic biological activity makes it and its derivatives interesting candidates for further investigation.

Furthermore, the unique chirality of this compound is highly valuable in modern drug development. pubcompare.ai The ability to use it in asymmetric synthesis allows medicinal chemists to create novel compounds with enhanced stereoselectivity. pubcompare.ai This is critical because different enantiomers of a drug can have vastly different efficacy and safety profiles. By providing a stereochemically defined starting point, chiral building blocks like this compound enable the more efficient and predictable development of new therapeutic agents. Its versatile structure serves as a platform for creating diverse molecules, playing a crucial role in the ongoing search for novel drugs. guidechem.com

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate

The environmental fate of 1-(2-Chlorophenyl)ethanol is influenced by its chemical structure as a chlorinated aromatic alcohol. General degradation pathways for such compounds can include hydrolysis and oxidation. epa.gov The presence of the chlorine atom on the phenyl ring can affect the rate and nature of these degradation processes. epa.gov

While safety data sheets suggest that the compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants, they also indicate that this area is not thoroughly investigated and that the compound should not be released into the environment. thermofisher.comfishersci.se

Metabolic Studies and Biotransformation

The biotransformation of and by this compound is a key area of research, particularly in the context of "green chemistry" for producing enantiopure chemicals.

Biotransformation for Synthesis: Microorganisms are widely used for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to produce specific stereoisomers of this compound. This process is valued for its high efficiency and environmentally friendly conditions. researchgate.net

Lactobacillus curvatus : Whole cells of this bacterium have been used to catalyze the asymmetric reduction of 1-(2-chlorophenyl)ethanone, yielding (S)-1-(2-chlorophenyl)ethanol with high conversion rates and excellent enantiomeric excess (>99%). researchgate.net

Escherichia coli : Genetically modified E. coli cells, co-expressing genes for enzymes like Candida tenuis xylose reductase and Candida boidinii formate (B1220265) dehydrogenase, are used for the bioreduction of o-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol. nih.gov This whole-cell catalysis approach has been successfully scaled up for multi-gram production. nih.gov

Metabolic Pathways in Organisms: Direct metabolic studies on this compound are not extensively documented in the provided results. However, research on structurally related compounds offers insights into potential metabolic pathways. A study on RWJ-333369, a carbamate (B1207046) ester of 1-(2-chlorophenyl)-1,2-ethanediol, identified primary metabolic routes in mice, rats, rabbits, and dogs. nih.govresearchgate.net The metabolism involved hydrolysis of the carbamate ester, followed by oxidation to 2-chloromandelic acid. nih.govresearchgate.net This acid was further metabolized to 2-chlorophenylglycine and 2-chlorobenzoic acid. nih.govresearchgate.net These findings suggest that oxidation of the alcohol group is a likely metabolic pathway for this compound in vivo.

Ecotoxicological Assessments

Specific ecotoxicological assessments for this compound are scarce in the public domain. Safety datasheets often note that there is no available data for a formal assessment or that the product contains no substances known to be hazardous to the environment at their given concentration. thermofisher.comfishersci.se

However, the ecotoxicological profile of related compounds highlights potential areas of concern. Chlorinated organic compounds are generally watched for their environmental impact due to their potential for persistence and biological activity. solubilityofthings.com The pesticide dicofol, which has degradation products structurally related to this compound, has been detected in various environmental compartments and is associated with adverse effects in wildlife at concentrations found in areas of use. pops.int This underscores the importance of evaluating the ecotoxicity of any transformation products that may result from the environmental degradation of such chemicals. researchgate.net

The lack of specific data for this compound points to the need for further research to properly characterize its potential risk to aquatic organisms and the broader environment, especially if its use in industrial or research applications were to increase. researchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)ethanol, and what are their key reaction conditions?

- Answer: Two primary methods are widely used:

- Biocatalytic Reduction : Enantioselective reduction of o-chloroacetophenone using Candida tenuis xylose reductase (CTXR) or recombinant E. coli co-expressing reductase and NADH recycling systems. Key conditions include pH 6–7, 30–37°C, and substrate concentrations ≤100 mM to mitigate toxicity .

- Chemical Synthesis : Epoxidation of chalcone derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2-propene) using NaOH and H₂O₂ in ethanol, followed by recrystallization .

- Data Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| CTXR Biocatalysis | 60–98 | 0.5 mM NAD⁺, 0.14 mM polymyxin B | |

| Chalcone Epoxidation | N/A | 5% NaOH, 30% H₂O₂, ethanol solvent |

Q. What are the critical physical and chemical properties of this compound relevant to its handling in laboratory settings?

- Answer: Key properties include:

- Molecular Formula : C₈H₉ClO; MW : 156.61 g/mol .

- Boiling Point : 231.4°C at 760 mmHg; Density : 1.182 g/cm³ .

- Safety : Avoid skin/eye contact; use fume hoods due to volatility. Toxicity testing shows it is harmful to Chlorella algae .

Q. What spectroscopic or chromatographic methods are recommended for characterization and purity assessment?

- Answer:

- NMR/GC-MS : For structural confirmation and enantiomeric excess (ee) analysis.

- HPLC : Using chiral columns (e.g., Chiralpak AD-H) to resolve S- and R-enantiomers .

- UV-Vis : Monitoring absorption at 254 nm in ethanol for reaction progress .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of S-1-(2-Chlorophenyl)ethanol using whole-cell biocatalysts?

- Answer: Strategies include:

- Catalyst Engineering : Co-expression of CTXR with NADH-regenerating enzymes (e.g., glucose dehydrogenase) in E. coli to achieve 3 mmol/g dry cells/h productivity .

- Permeabilization : Treating cells with polymyxin B sulfate (0.14 mM) to enhance NAD⁺ diffusion, improving conversion to 98 mM .

- Substrate Limitation : Batch processing ≤5 hours to avoid catalyst inactivation due to o-chloroacetophenone toxicity .

Q. What methodologies are effective for analyzing environmental degradation products, particularly dechlorination pathways?

- Answer:

- Pd/Fe Bimetallic Systems : Catalyze reductive dechlorination to 1-phenylethanol (PE) with pseudo-first-order kinetics (k = 0.027 min⁻¹). Chloride release and toxicity reduction (using Chlorella bioassays) confirm detoxification .

- GC-ECD : Quantifies chloride ions; LC-MS identifies PE .

- Data Table :

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy | 56.7 kJ/mol | Pd/Fe (0.10% Pd, 20 g/L) | |

| Toxicity Reduction | >90% | Post-dechlorination |

Q. How do catalytic systems (Pd/Fe vs. enzymatic) compare in detoxification efficiency?

- Answer:

- Pd/Fe : Faster dechlorination (145 min for 100% conversion) but requires acidic pH (pH 5–6) .

- Enzymatic : Slower but stereospecific (e.g., CTXR yields >99% S-enantiomer). Limitations include substrate toxicity and NADH dependency .

Q. What mechanistic insights explain the reductive dechlorination of this compound using Pd/Fe?

- Answer : The reaction proceeds via:

- Electron Transfer : Pd catalyzes H₂ dissociation from Fe, generating atomic H⁺ for C-Cl bond cleavage.

- pH Dependence : Lower pH increases H⁺ availability, accelerating kinetics (e.g., k increases 3-fold at pH 5 vs. 7) .

Q. What are the challenges in scaling up biocatalytic reduction of o-chloroacetophenone?

- Answer : Key bottlenecks:

- Catalyst Instability : Half-life of E. coli biocatalyst drops to 20 min at 100 mM substrate .

- Product Isolation : Complex downstream purification due to low aqueous solubility. Solutions include in-situ extraction with immiscible solvents (e.g., ethyl acetate) .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。